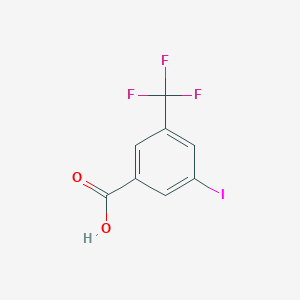

3-Iodo-5-(trifluoromethyl)benzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-iodo-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBZOFRUGGDTEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28186-62-1 | |

| Record name | 3-iodo-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-5-(trifluoromethyl)benzoic acid (CAS No. 28186-62-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Iodo-5-(trifluoromethyl)benzoic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, a validated synthesis protocol, and its strategic application in the development of novel therapeutics. This document is intended to serve as a practical resource, bridging theoretical knowledge with actionable insights for professionals in the field.

Core Compound Profile

This compound, with the CAS number 28186-62-1 , is a substituted aromatic carboxylic acid.[1][2] Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, an iodine atom, and a trifluoromethyl group at positions 1, 3, and 5, respectively. This unique arrangement of electron-withdrawing groups and a reactive iodine atom makes it a highly valuable intermediate in organic synthesis, particularly for creating complex molecular architectures found in active pharmaceutical ingredients (APIs).[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing reaction conditions, purification strategies, and for quality control purposes.

| Property | Value | Source |

| CAS Number | 28186-62-1 | PubChem[1] |

| Molecular Formula | C₈H₄F₃IO₂ | PubChem[1] |

| Molecular Weight | 316.02 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | White to off-white crystalline powder | (Inferred from typical appearance of similar compounds) |

| Storage | Keep in a dark place, sealed in dry, room temperature | LookChem[3] |

Synthesis Methodology: A Validated Protocol

The synthesis of this compound is most effectively achieved via a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides.[4][5] This method offers a reliable and scalable route from the readily available precursor, 3-Amino-5-(trifluoromethyl)benzoic acid.

Causality Behind Experimental Choices

The Sandmeyer reaction is chosen for its efficiency in introducing an iodine atom onto an aromatic ring, a transformation that can be challenging to achieve with high regioselectivity through direct iodination due to the electronic nature of the substituents. The process involves two key stages: diazotization of the starting amine followed by the introduction of iodine.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system, with clear checkpoints to ensure the reaction is proceeding as expected.

Materials:

-

3-Amino-5-(trifluoromethyl)benzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Deionized Water

-

Ice

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Suitable solvent system for recrystallization

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 1 equivalent of 3-Amino-5-(trifluoromethyl)benzoic acid in a solution of concentrated HCl and water.

-

Maintain the temperature between 0-5 °C and slowly add a solution of 1.1 equivalents of sodium nitrite in water dropwise. The formation of a clear solution indicates the consumption of the starting amine.

-

Self-Validation Check: Test for the presence of excess nitrous acid using starch-iodide paper. A persistent blue color confirms that the diazotization is complete.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate beaker, prepare a solution of 1.5 equivalents of potassium iodide in water.

-

Slowly add the cold diazonium salt solution from the previous step to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

The crude product may precipitate from the reaction mixture. Collect the solid by filtration.

-

Wash the crude product with a cold solution of sodium thiosulfate to remove any residual iodine, followed by a wash with cold deionized water.

-

For further purification, recrystallize the crude product from a suitable solvent system.

-

Dry the purified product under vacuum to obtain this compound as a solid.

-

Spectroscopic Characterization

Comprehensive characterization is crucial for confirming the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. A vapor phase IR spectrum is available for this compound.[6]

-

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption peak is anticipated around 1700 cm⁻¹.

-

C-F Stretch (Trifluoromethyl Group): Strong absorptions are expected in the 1100-1300 cm⁻¹ region.

-

C-I Stretch: A weaker absorption may be observed in the lower frequency region of the spectrum.

Applications in Drug Discovery and Development

The strategic placement of the trifluoromethyl group and the iodine atom on the benzoic acid scaffold makes this molecule a highly sought-after building block in medicinal chemistry.

Role of the Trifluoromethyl Group

The -CF₃ group is a bioisostere for several functional groups and is known to enhance key drug-like properties:[4]

-

Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, increasing the half-life of a drug.

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Bioavailability: Enhanced metabolic stability and lipophilicity often lead to improved oral bioavailability.

Utility of the Iodo Group

The iodine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient construction of diverse chemical libraries for lead optimization.

Case Study: Bcr-Abl Kinase Inhibitors

3-Substituted benzamide derivatives, including those with trifluoromethyl groups, have been identified as highly potent inhibitors of Bcr-Abl kinase.[7] This kinase is a key target in the treatment of Chronic Myeloid Leukemia (CML). The synthesis of these benzamides often involves the coupling of a substituted benzoic acid, such as this compound, with an appropriate amine-containing fragment. The trifluoromethyl group in these inhibitors can contribute to enhanced binding affinity and improved pharmacokinetic properties.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a reactive iodine atom and a property-enhancing trifluoromethyl group provides a powerful tool for the synthesis of novel therapeutic agents. The robust synthesis via the Sandmeyer reaction ensures its accessibility for research and development. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower researchers to effectively utilize this compound in their drug discovery programs.

References

-

4 - Supporting Information . Angewandte Chemie International Edition, 2018, 57, 7205. Available from: [Link]

-

Supplementary Information . The Royal Society of Chemistry. Available from: [Link]

-

This compound . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

This compound . SpectraBase. Available from: [Link]

-

Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors . Bioorganic & Medicinal Chemistry Letters, 2006, 16(5), 1421-1425. Available from: [Link]

-

Sandmeyer Reaction . Organic Chemistry Portal. Available from: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents . Medicinal Chemistry, 2018, 8(10), 273-280. Available from: [Link]

-

Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors . Medicinal Chemistry, 2022, 18(4), 417-426. Available from: [Link]

-

Sandmeyer reaction . Wikipedia. Available from: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review . Journal of the Iranian Chemical Society, 2022, 19, 1-28. Available from: [Link]

-

Cas 28186-62-1,Benzoic acid, 3-iodo-5-(trifluoromethyl)- . LookChem. Available from: [Link]

Sources

- 1. This compound | C8H4F3IO2 | CID 15648617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 28186-62-1|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis and evaluation of novel iodinated phenyl benzamides [lib.buet.ac.bd:8080]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Iodo-5-(trifluoromethyl)benzoic acid molecular weight

An In-Depth Technical Guide to 3-Iodo-5-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a synthetically versatile aromatic carboxylic acid that serves as a crucial building block in modern medicinal chemistry and materials science. Its trifunctional nature—featuring a carboxylic acid for amide coupling, a metabolically stable trifluoromethyl group, and an iodine atom amenable to cross-coupling reactions—makes it a highly valuable scaffold. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-tested protocol for its synthesis and characterization, and an exploration of its applications for researchers and professionals in drug development. The methodologies described herein are designed for robustness and self-validation, reflecting best practices in chemical synthesis and analysis.

Physicochemical and Structural Data

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is a solid at room temperature, characterized by the following key identifiers and properties.

| Property | Value | Source |

| Molecular Weight | 316.02 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₄F₃IO₂ | [1][2] |

| CAS Number | 28186-62-1 | [1][2][4] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=C(C=C(C(=C1)I)C(F)(F)F)C(=O)O | |

| Physical Form | White to off-white solid/powder |

These data points are critical for stoichiometric calculations in reaction planning and for the interpretation of analytical data during quality control.

Synthesis and Mechanistic Rationale

The synthesis of substituted benzoic acids often relies on the carboxylation of organometallic intermediates. A robust and scalable method for preparing this compound involves the formation of a Grignard reagent from a suitable precursor followed by quenching with solid carbon dioxide (dry ice). This classic approach is favored for its high efficiency and use of readily available reagents.[5]

Expert Insight: The choice of precursor is critical. While one might consider starting from 1-iodo-3-(trifluoromethyl)benzene, the subsequent lithiation or magnesiation required for carboxylation could be complicated. A more reliable strategy, outlined below, starts from a precursor like 1,3-diiodo-5-(trifluoromethyl)benzene or a related bromo-iodo analogue, allowing for selective metal-halogen exchange or Grignard formation at the more reactive halogen site before carboxylation. For this guide, we will describe a generalized Grignard carboxylation workflow, a cornerstone of synthetic organic chemistry.

Experimental Protocol: Grignard Carboxylation

-

Reactor Preparation: A three-neck round-bottom flask is flame-dried under a vacuum and subsequently purged with inert gas (Nitrogen or Argon). This is a critical step to remove atmospheric moisture, which would otherwise quench the highly reactive Grignard reagent.

-

Reagent Assembly: The flask is equipped with a magnetic stirrer, a reflux condenser (with an inert gas inlet), and a dropping funnel. Magnesium turnings (1.2 equivalents) are added to the flask.

-

Initiation: A solution of the aryl halide precursor (e.g., 1-bromo-3-iodo-5-(trifluoromethyl)benzene, 1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared. A small portion of this solution is added to the magnesium turnings. Gentle heating or the addition of a small iodine crystal may be required to initiate the reaction, evidenced by bubble formation and a gentle exotherm.

-

Grignard Formation: Once initiated, the remaining aryl halide solution is added dropwise at a rate that maintains a gentle reflux. The use of THF as a solvent is deliberate; its etheric oxygens coordinate to the magnesium center, stabilizing the Grignard reagent.

-

Carboxylation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. The flask is opened to a positive pressure of inert gas, and finely crushed dry ice (solid CO₂) is added in excess. The low temperature is essential to prevent side reactions, such as the addition of the Grignard reagent to the newly formed carboxylate.

-

Workup and Isolation: The reaction is allowed to warm to room temperature, and the solidified mixture is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2N HCl). This protonates the magnesium carboxylate salt to yield the desired benzoic acid and dissolves any remaining magnesium metal.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with an organic solvent such as ethyl acetate. The combined organic layers contain the crude product.

-

Purification: The organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can then be purified further.

Synthesis Workflow Diagram

Sources

- 1. CAS 28186-62-1 | this compound - Synblock [synblock.com]

- 2. This compound | C8H4F3IO2 | CID 15648617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 28186-62-1 | 3-Iodo-5-trifluoromethylbenzoic acid - Alachem Co., Ltd. [alachem.co.jp]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

Introduction: The Significance of 3-Iodo-5-(trifluoromethyl)benzoic acid in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 3-Iodo-5-(trifluoromethyl)benzoic acid

This compound is a key building block in medicinal chemistry and materials science.[1] Its trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity, while the iodo- and carboxylic acid moieties provide versatile handles for further chemical modification through cross-coupling reactions and amide bond formation.[1] This guide, intended for researchers and drug development professionals, provides a detailed examination of the principal synthesis pathway for this valuable compound, grounded in established chemical principles and field-proven insights.

Physicochemical Properties and Safety Data

A thorough understanding of the target compound's properties is paramount for successful synthesis, purification, and handling.

| Property | Value | Source |

| CAS Number | 28186-62-1 | [1][2] |

| Molecular Formula | C₈H₄F₃IO₂ | [1][2][3] |

| Molecular Weight | 316.02 g/mol | [1][2][3] |

| Appearance | White to off-white solid | N/A |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][3] |

| Precautionary Statements | P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2] |

Primary Synthesis Pathway: The Sandmeyer Reaction

The most reliable and widely employed method for synthesizing this compound is via a Sandmeyer reaction, starting from 3-Amino-5-(trifluoromethyl)benzoic acid.[4][5][6] This transformation is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide range of functionalities via a diazonium salt intermediate.[4][7] The overall process is a two-step sequence: diazotization followed by iodination.

Logical Workflow of the Sandmeyer Synthesis

Caption: The Sandmeyer reaction pathway from amine to iodo-compound.

Part 1: Diazotization of 3-Amino-5-(trifluoromethyl)benzoic acid

Expertise & Causality: The first step involves the conversion of the primary aromatic amine into a diazonium salt. This is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid.[8][9] The reaction is performed at low temperatures (0–5 °C) because aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently or undergo unwanted side reactions. The strong acid serves a dual purpose: it protonates the nitrous acid to form the reactive nitrosating agent and maintains a pH low enough to prevent the newly formed diazonium salt from coupling with unreacted starting amine.

Experimental Protocol: Diazotization

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath to maintain the required low temperature.

-

Reagent Preparation:

-

In the reaction flask, suspend 3-Amino-5-(trifluoromethyl)benzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid (approx. 3.0 eq) and water.

-

Prepare a separate solution of sodium nitrite (NaNO₂, 1.1 eq) in deionized water. Cool this solution in an ice bath.

-

-

Reaction:

-

Cool the suspension of the amine to 0 °C with vigorous stirring.

-

Add the chilled sodium nitrite solution dropwise via the dropping funnel to the amine suspension. Crucially, maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. A slight excess of nitrous acid is beneficial and can be tested for using starch-iodide paper (which will turn blue).

-

-

Completion: After the addition is complete, stir the resulting solution for an additional 20-30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The solution should be clear at this stage.

Part 2: Iodination of the Diazonium Salt

Expertise & Causality: The second stage involves the displacement of the diazonio group (-N₂⁺) with an iodide anion. Unlike Sandmeyer reactions for chlorination or bromination which require a copper(I) catalyst, the iodination step proceeds readily upon the addition of an iodide salt, most commonly potassium iodide (KI).[4][8] The iodide ion is a sufficiently strong nucleophile to react with the diazonium salt without catalysis. The reaction mechanism is considered a radical-nucleophilic aromatic substitution (SRNAr), initiated by an electron transfer that leads to the formation of an aryl radical and the evolution of nitrogen gas, which is the thermodynamic driving force for the reaction.[7]

Experimental Protocol: Iodination & Work-up

-

Reagent Preparation: Prepare a solution of potassium iodide (KI, 1.5 eq) in deionized water.

-

Reaction:

-

To the cold diazonium salt solution from Part 1, add the potassium iodide solution slowly with continuous stirring.

-

A dark precipitate often forms, and vigorous evolution of nitrogen gas (N₂) will be observed.

-

After the initial effervescence subsides, allow the reaction mixture to slowly warm to room temperature and then gently heat it (e.g., to 40-50 °C) for about 30-60 minutes to ensure the complete decomposition of the diazonium salt.[10]

-

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the crude solid product by vacuum filtration.

-

To decolorize and remove excess iodine, wash the crude product with a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of the filtrate is clear.

-

Wash the product with cold deionized water to remove any remaining salts.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.

-

Dry the purified product under vacuum to yield a crystalline solid.

-

Alternative Synthetic Considerations: Halogen Exchange

While the Sandmeyer reaction is the most direct route, it is worth noting the theoretical potential of metal-halogen exchange reactions for synthesizing derivatives.[11] For instance, a related compound, 3-Bromo-5-(trifluoromethyl)benzoic acid[12][13], could theoretically undergo a lithium-halogen exchange by reacting with an organolithium reagent like n-butyllithium.[11][14] This would generate a highly reactive aryllithium intermediate.

Conceptual Workflow for Halogen Exchange

Caption: Conceptual metal-halogen exchange pathway.

Field-Proven Insights: This approach presents significant challenges for synthesizing the target molecule directly. The carboxylic acid proton is highly acidic and would be immediately deprotonated by the organolithium reagent, consuming at least one equivalent and preventing the desired halogen exchange. Therefore, this pathway would require protection of the carboxylic acid group (e.g., as an ester) prior to the exchange, followed by a deprotection step, adding complexity to the overall synthesis. For the direct synthesis of this compound, the Sandmeyer reaction remains the superior and more efficient method.

Conclusion

The synthesis of this compound is most effectively achieved through a well-established Sandmeyer reaction protocol. By carefully controlling reaction conditions, particularly temperature during the diazotization step, researchers can reliably produce this valuable building block in high yield and purity. Understanding the mechanistic principles behind each step is crucial for troubleshooting and optimizing the synthesis for specific laboratory or industrial-scale applications.

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 28186-62-1 | this compound - Synblock [synblock.com]

- 3. This compound | C8H4F3IO2 | CID 15648617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. scirp.org [scirp.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Khan Academy [khanacademy.org]

- 9. Solved SANDMEYER REACTION: SYNTHESIS OF 2-TODOBENZOIC ACID | Chegg.com [chegg.com]

- 10. youtube.com [youtube.com]

- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 12. aobchem.com [aobchem.com]

- 13. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 3-Iodo-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-5-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its rigid structure, featuring both a bulky, electron-donating iodo group and a strongly electron-withdrawing trifluoromethyl group, imparts unique electronic and steric properties. These characteristics make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and the prediction of its chemical behavior.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from closely related analogs to provide a robust and predictive interpretation.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is foundational to interpreting its spectral data. The substitution pattern on the benzene ring dictates the electronic environment of each atom, leading to characteristic signals in various spectroscopic techniques.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the aromatic protons and carbons, as well as the carboxylic acid and trifluoromethyl groups.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one broad signal for the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the iodine and trifluoromethyl groups.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid Proton | > 12.0 | Singlet (broad) | 1H | -COOH |

| Aromatic Proton | ~8.4 | Singlet (or narrow triplet) | 1H | H-2 |

| Aromatic Proton | ~8.3 | Singlet (or narrow triplet) | 1H | H-6 |

| Aromatic Proton | ~8.1 | Singlet (or narrow triplet) | 1H | H-4 |

Causality Behind Predictions: The significant downfield shift of the carboxylic acid proton is due to hydrogen bonding and the acidic nature of the proton. The aromatic protons are all deshielded due to the electron-withdrawing nature of the substituents. The proton at the 2-position, flanked by the carboxylic acid and iodo groups, is expected to be the most downfield. The proton at the 6-position, adjacent to the trifluoromethyl group, will also be significantly deshielded. The proton at the 4-position, situated between the two meta substituents, will be the most upfield of the aromatic signals. The multiplicities are predicted as singlets or very narrow triplets due to small meta coupling constants.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the molecule's symmetry, we expect to see 8 distinct carbon signals.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Carboxylic Carbon | ~165 | -COOH |

| Aromatic Carbon | ~140 | C-1 |

| Aromatic Carbon | ~138 | C-5 |

| Aromatic Carbon | ~135 | C-3 |

| Aromatic Carbon | ~132 | C-6 |

| Aromatic Carbon | ~130 | C-2 |

| Aromatic Carbon | ~125 | C-4 |

| Trifluoromethyl Carbon | ~123 (quartet) | -CF₃ |

Causality Behind Predictions: The carboxylic carbon appears significantly downfield due to the two attached oxygen atoms. The aromatic carbons have a range of chemical shifts influenced by the substituents. The carbon attached to the trifluoromethyl group (C-5) and the carbon attached to the iodine (C-3) will be significantly affected. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Optimize the spectral width to cover the aromatic and carboxylic acid proton regions.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (may require several thousand scans due to the lower natural abundance of ¹³C).

-

Figure 2. Workflow for NMR spectral acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the substituted benzene ring. A vapor phase IR spectrum is available in the PubChem database.[1]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | 1710-1680 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Weak |

| C-F Stretch | 1350-1150 | Strong |

| C-I Stretch | 600-500 | Medium to Weak |

Causality Behind Interpretations: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretch is also indicative of the carboxylic acid. The aromatic C=C stretches appear at their typical frequencies. The strong C-F stretching vibrations of the trifluoromethyl group are a key diagnostic feature. The C-I stretch appears in the fingerprint region and can be difficult to assign definitively.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 316, corresponding to the molecular weight of this compound (C₈H₄F₃IO₂).[1][2] The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a single molecular ion peak.

-

Key Fragmentation Pathways:

-

Loss of -OH: A peak at m/z 299, corresponding to the loss of a hydroxyl radical.

-

Loss of -COOH: A peak at m/z 271, corresponding to the loss of the entire carboxylic acid group.

-

Loss of I: A peak at m/z 189, corresponding to the loss of an iodine atom.

-

Figure 3. Predicted key fragmentation pathways.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectral data for this compound. By understanding the expected NMR, IR, and MS spectra, researchers can confidently identify this compound, assess its purity, and utilize it effectively in their synthetic endeavors. The provided protocols offer a starting point for the experimental acquisition of this important data.

References

A Technical Guide to Determining the Solubility of 3-Iodo-5-(trifluoromethyl)benzoic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 3-Iodo-5-(trifluoromethyl)benzoic acid in a range of common organic solvents. Given the absence of readily available quantitative solubility data for this compound, this document outlines the fundamental principles, experimental design, and detailed protocols necessary for generating reliable and reproducible solubility profiles.

Introduction to this compound

This compound is a halogenated aromatic carboxylic acid with the chemical formula C₈H₄F₃IO₂.[1] Its structure, featuring an electron-withdrawing trifluoromethyl group and an iodine atom on the benzoic acid core, suggests a unique combination of polarity and lipophilicity that will significantly influence its solubility in different organic media. Understanding its solubility is a critical first step in various applications, including reaction chemistry, purification, formulation development, and analytical method development.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃IO₂ | [1] |

| Molecular Weight | 316.02 g/mol | [1] |

| Hazard Profile | Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |

Principles of Solubility for Aromatic Carboxylic Acids

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." For a carboxylic acid such as this compound, several intermolecular forces come into play:

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) are expected to be effective.

-

Dipole-Dipole Interactions: The polar nature of the carboxylic acid and the trifluoromethyl group will lead to interactions with polar solvents.

-

Van der Waals Forces: The aromatic ring and the iodine atom contribute to London dispersion forces, which will be the primary mode of interaction with non-polar solvents.

The interplay of these forces, along with the crystal lattice energy of the solid, will determine the extent of solubility in a given solvent. Generally, the solubility of carboxylic acids decreases as the non-polar carbon chain length increases.[2]

Experimental Design for Solubility Determination

A systematic approach is crucial for obtaining accurate solubility data. The following experimental design provides a robust framework.

Selection of a Diverse Solvent Panel

To obtain a comprehensive solubility profile, a range of organic solvents with varying polarities, hydrogen bonding capabilities, and functional groups should be selected.

Recommended Solvent Panel:

| Solvent Class | Examples | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the carboxylic acid group. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Possess strong dipoles that can interact with the polar functional groups of the solute. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Primarily interact through van der Waals forces. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can act as hydrogen bond acceptors. |

Isothermal Equilibrium Method

The isothermal equilibrium method is a reliable technique for determining the solubility of a compound at a specific temperature. This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of this compound using the isothermal equilibrium method.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm, compatible with the solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol Workflow:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

-

Withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered aliquot.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in each solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (HPLC-UV is often preferred for its specificity and sensitivity).

-

Dilute the filtered sample aliquot with a known volume of the respective solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

-

Data Presentation and Interpretation

The obtained solubility data should be compiled into a clear and concise table for easy comparison.

Example Solubility Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

The results should be interpreted in the context of the solvent properties. For instance, higher solubility in protic polar solvents would indicate the significant role of hydrogen bonding in the dissolution process. Conversely, low solubility in non-polar solvents would highlight the importance of the polar functional groups.

Safety Considerations

-

This compound is an irritant.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.[3][4]

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of this compound in a variety of organic solvents. By following the outlined principles and protocols, researchers can generate accurate and reliable solubility data that is essential for the effective use of this compound in scientific research and development. The experimental approach described herein is grounded in established methodologies for solubility determination of aromatic acids.[5]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15648617, this compound. [Link]

-

Chen, J., & Ma, P. (2007). Determination and correlation for solubility of aromatic acids in solvents. Journal of Chemical & Engineering Data, 52(5), 1935-1938. [Link]

-

LookChem. Benzoic acid, 3-iodo-5-(trifluoromethyl)-. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

University of California, Irvine. Carboxylic Acid Unknowns and Titration. [Link]

-

SpectraBase. This compound. [Link]

-

Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? [Link]

-

UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

Sources

A Comprehensive Technical Guide to 3-Iodo-5-(trifluoromethyl)benzoic Acid for Advanced Research and Development

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Iodo-5-(trifluoromethyl)benzoic acid, identified by its CAS number 28186-62-1, is a halogenated aromatic carboxylic acid that has emerged as a pivotal structural motif in contemporary drug discovery and organic synthesis.[1][2][3] Its unique trifluoromethyl and iodo substitutions on the benzoic acid core impart a valuable combination of properties, making it a highly sought-after intermediate for the synthesis of complex molecular architectures.[3][4] The electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity of the carboxylic acid and the overall electronic properties of the benzene ring, while the iodine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[4] This guide provides an in-depth exploration of the commercial availability, synthesis, key applications, and quality control of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and analytical characterization.

| Property | Value | Source |

| CAS Number | 28186-62-1 | [1][2] |

| Molecular Formula | C₈H₄F₃IO₂ | [1][2] |

| Molecular Weight | 316.02 g/mol | [1][2] |

| Appearance | Typically an off-white to light yellow solid/powder | [5] |

| Purity | Commercially available with ≥98% or ≥99% purity | [1][4][5] |

| Storage | Recommended to be stored in a dark, dry place at room temperature | [3][6] |

Commercial Availability and Procurement

This compound is readily available from a range of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. The choice of supplier often depends on the required quantity, purity, and lead time. Below is a summary of notable vendors offering this compound.

| Supplier | Purity | Notes |

| Abound | 98% | A reliable American supplier.[7] |

| Synblock | NLT 98% | Offers supporting documentation like MSDS, NMR, HPLC, and LC-MS.[1] |

| Biosynth | High-quality | Marketed as a reference standard for pharmaceutical testing.[8] |

| BLD Pharm | High Purity | Available for research use only, with options for cold-chain transportation.[6] |

| Alachem Co., Ltd. | NLT 98% | Provides documents such as COA, SDS, and synthesis route.[5] |

Strategic Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and cost-effective production strategies for large-scale applications. A common synthetic approach involves the carboxylation of a corresponding Grignard or organolithium reagent. A plausible synthetic pathway is outlined below.

Figure 1: A representative synthetic scheme for this compound.

Experimental Protocol: A Generalized Approach

The synthesis of analogous compounds, such as 3,5-bis(trifluoromethyl)benzoic acid, often involves the formation of a Grignard reagent followed by carboxylation.[9][10] This established methodology can be adapted for the synthesis of this compound.

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 1-bromo-3-iodo-5-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF).

-

Slowly add a small portion of the aryl halide solution to the magnesium turnings to initiate the reaction.

-

Once the reaction has started, add the remaining aryl halide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

Step 2: Carboxylation

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Introduce a stream of dry carbon dioxide gas over the surface of the vigorously stirred solution.

-

Continue the addition of carbon dioxide until the exothermic reaction subsides.

-

Allow the reaction mixture to warm to room temperature.

Step 3: Workup and Purification

-

Quench the reaction by slowly adding aqueous hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Key Applications in Drug Discovery and Organic Synthesis

The utility of this compound lies in its capacity to serve as a versatile scaffold for the construction of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The iodine substituent is an excellent leaving group for such transformations.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[11] this compound is an ideal substrate for this reaction, enabling the synthesis of a wide array of biaryl compounds, which are prevalent in many biologically active molecules.

Figure 2: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[12][13][14][15] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes, which are important structural motifs in various pharmaceuticals and organic materials.[12][15]

Experimental Protocol: A General Sonogashira Coupling Procedure

-

To a dry Schlenk flask, add this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous amine base (e.g., triethylamine or diisopropylamine) as the solvent.

-

Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the product by column chromatography.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis and research. A combination of analytical techniques should be employed for comprehensive quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the aromatic protons, with their chemical shifts and coupling patterns confirming the substitution pattern on the benzene ring. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the trifluoromethyl carbon, and the aromatic carbons, confirming the overall carbon framework.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the trifluoromethyl group, which is a key identifier for this compound.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed to observe the molecular ion peak and characteristic fragmentation patterns.[16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water (with an acid modifier like trifluoroacetic acid) can effectively separate the target compound from potential impurities.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-F stretching vibrations.[17][18]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is known to cause skin and eye irritation and may cause respiratory irritation.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. Its commercial availability, coupled with its reactivity in key cross-coupling reactions, makes it an attractive starting material for the construction of complex molecular targets. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective utilization in research and development.

References

- Supporting Information. (2018). Angew. Chem. Int. Ed., 57, 7205.

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 28186-62-1 | 3-Iodo-5-trifluoromethylbenzoic acid. Retrieved from [Link]

-

Bureau International des Poids et Mesures (BIPM). (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Bosch, E. (2025). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Retrieved from [Link]

-

PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

lookchem. (n.d.). Cas 28186-62-1,Benzoic acid, 3-iodo-5-(trifluoromethyl)-. Retrieved from [Link]

Sources

- 1. CAS 28186-62-1 | this compound - Synblock [synblock.com]

- 2. This compound | C8H4F3IO2 | CID 15648617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid, 98% [benchchem.com]

- 5. 28186-62-1 | 3-Iodo-5-trifluoromethylbenzoic acid - Alachem Co., Ltd. [alachem.co.jp]

- 6. 28186-62-1|this compound|BLD Pharm [bldpharm.com]

- 7. aboundchem.com [aboundchem.com]

- 8. This compound | 28186-62-1 | DBA18662 [biosynth.com]

- 9. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 10. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]

An In-Depth Technical Guide to the Reactivity of 3-Iodo-5-(trifluoromethyl)benzoic Acid with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

3-Iodo-5-(trifluoromethyl)benzoic acid is a versatile and highly valuable building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. Its unique electronic properties, stemming from the presence of a strongly electron-withdrawing trifluoromethyl group and a readily displaceable iodo substituent, render it an attractive substrate for a variety of nucleophilic substitution and cross-coupling reactions. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of nucleophiles. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the strategic application of this reagent in the synthesis of complex molecular architectures.

Introduction: The Chemical Personality of this compound

This compound, with the molecular formula C₈H₄F₃IO₂, is a white crystalline solid.[1] Its structure is characterized by a benzene ring substituted with three key functional groups: a carboxylic acid, an iodine atom, and a trifluoromethyl (CF₃) group, all positioned in a meta-arrangement to one another. This specific arrangement of substituents dictates its chemical reactivity.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic pull deactivates the aromatic ring towards electrophilic aromatic substitution but, crucially, activates it for reactions involving nucleophiles. The iodine atom, being a large and polarizable halogen, serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. The carboxylic acid group, while also electron-withdrawing, can influence the solubility and reactivity of the molecule and provides a handle for further functionalization, such as amide bond formation.

This guide will explore the primary modes of reactivity of this trifunctional scaffold with O-, N-, S-, and C-based nucleophiles, focusing on palladium- and copper-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The iodo substituent of this compound makes it an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.[2] The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[3]

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 3-(Trifluoromethyl)phenylboronic Acid

This protocol is adapted from a similar transformation involving a substituted thiadiazole scaffold.[5]

-

Materials:

-

This compound (1.0 equiv)

-

3-(Trifluoromethyl)phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,2-Dimethoxyethane (DME)

-

Water

-

-

Procedure:

-

To a reaction vessel, add this compound, 3-(trifluoromethyl)phenylboronic acid, and potassium carbonate.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add DME and water to the vessel.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.

-

Heat the reaction mixture to reflux (typically 80-90 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

-

Data Presentation: Representative Suzuki-Miyaura Couplings

| Arylboronic Acid Partner | Product | Typical Yield (%) |

| Phenylboronic acid | 3-Phenyl-5-(trifluoromethyl)benzoic acid | 85-95% |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(trifluoromethyl)benzoic acid | 80-90% |

| 3-Pyridinylboronic acid | 3-(Pyridin-3-yl)-5-(trifluoromethyl)benzoic acid | 75-85% |

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines.[6] This reaction is of immense importance in the synthesis of pharmaceuticals, as the aniline and arylamine moieties are common pharmacophores.

Mechanism Insight: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[7]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide (Analogous to this compound)

This protocol is based on general conditions for Buchwald-Hartwig amination.[8]

-

Materials:

-

This compound (1.0 equiv)

-

Amine (e.g., N-methylpiperazine) (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP] (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with palladium(II) acetate and (R)-BINAP.

-

Add toluene and stir for a few minutes to form the catalyst complex.

-

Add this compound, the amine, and sodium tert-butoxide.

-

Seal the vessel and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[9] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and are found in various bioactive molecules.

Mechanism Insight: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper acetylide species. Reductive elimination then yields the arylalkyne product. The copper cycle involves the formation of the copper acetylide from the terminal alkyne and the copper(I) salt in the presence of a base.[10]

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is based on a general procedure for Sonogashira coupling.[11]

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of this compound and the terminal alkyne in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI.

-

Stir the reaction mixture at room temperature under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Copper-Catalyzed Ullmann Condensation: An Alternative for C-O and C-S Bond Formation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[12] While often requiring harsher conditions than palladium-catalyzed reactions, modern developments have led to milder and more efficient protocols.

Mechanism Insight: The mechanism of the Ullmann condensation is thought to involve the formation of an organocopper intermediate via oxidative addition of the aryl halide to a Cu(I) species. This is followed by reaction with the nucleophile (e.g., a phenoxide or thiophenoxide) and subsequent reductive elimination.[13]

Experimental Protocol: Ullmann-Type Coupling of an Aryl Iodide with a Phenol

This protocol is based on a general procedure for the Ullmann condensation.[14]

-

Materials:

-

This compound (1.0 equiv)

-

Phenol (1.2 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

N,N-Dimethylglycine (0.2 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

-

Procedure:

-

In a reaction vessel, combine this compound, the phenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.

-

Add 1,4-dioxane as the solvent.

-

Heat the mixture to reflux under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and filter.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Nucleophilic Aromatic Substitution (SNAr): Reactivity of the Electron-Deficient Ring

The presence of the strongly electron-withdrawing trifluoromethyl group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).[15] In this reaction, a nucleophile attacks the carbon bearing a leaving group, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.[16]

Mechanism Insight: The SNAr reaction is a two-step process. First, the nucleophile adds to the aromatic ring at the carbon atom attached to the leaving group, forming a negatively charged intermediate. The electron-withdrawing groups at the ortho and para positions stabilize this intermediate through resonance. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.[17] For this compound, the trifluoromethyl group in the meta position provides some activation, but it is less pronounced than if it were in an ortho or para position relative to the iodo leaving group.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

This is a general protocol for SNAr reactions.

-

Materials:

-

This compound (1.0 equiv)

-

Sodium methoxide (NaOCH₃) (1.5 equiv)

-

Methanol (MeOH) or Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction vessel.

-

Add sodium methoxide to the solution.

-

Heat the reaction mixture to an appropriate temperature (this may require elevated temperatures depending on the reactivity).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction and neutralize with a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Other Notable Reactions

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an aryl halide and an alkene.[18] this compound can participate in Heck reactions to introduce alkenyl substituents.

Carbonylation

The iodo group can be replaced by a carbonyl group through palladium-catalyzed carbonylation reactions, typically using carbon monoxide gas. This would convert this compound into a derivative of isophthalic acid.[19]

Applications in Drug Discovery and Materials Science

The diverse reactivity of this compound makes it a valuable precursor in the synthesis of a wide range of functional molecules. In drug discovery, it is used to construct complex scaffolds for kinase inhibitors and other therapeutic agents.[20][21] The trifluoromethyl group is often incorporated into drug candidates to improve their metabolic stability and pharmacokinetic properties. In materials science, the biaryl and arylalkyne structures derived from this building block are of interest for the development of organic light-emitting diodes (OLEDs) and other functional materials.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its reactivity is dominated by palladium- and copper-catalyzed cross-coupling reactions at the iodo position, which are facilitated by the electron-withdrawing nature of the trifluoromethyl group. The potential for nucleophilic aromatic substitution, although less favored due to the meta-positioning of the activating group, provides an additional avenue for functionalization. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors, paving the way for the discovery and development of novel molecules with significant applications in medicine and materials science.

References

-

Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link][1][11]

-

Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. [Link][17]

-

Movsisyan, M., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. RSC Advances, 5(120), 99344-99351. [Link][8]

-

Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. [Link][7]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link][15]

-

Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - ResearchGate. [Link][13]

-

Heck coupling reaction of iodobenzene with methyl acrylate. - ResearchGate. [Link][18]

-

Organic Chemistry Portal. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. [Link][14]

-

A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts | Request PDF - ResearchGate. [Link][22]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link][16]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link][23]

-

CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step - ResearchGate. [Link][24]

-

Wang, Y., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of medicinal chemistry, 54(7), 2127–2142. [Link][25]

-

Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14141-14185. [Link][21][26]

-